molecular formula C11H9NO2 B1297788 Quinolin-6-yl acetate CAS No. 24306-33-0

Quinolin-6-yl acetate

Cat. No.: B1297788
CAS No.: 24306-33-0
M. Wt: 187.19 g/mol
InChI Key: BHXCPQHXDLLGAV-UHFFFAOYSA-N
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Description

Quinolin-6-yl acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N this compound is characterized by the presence of an acetate group attached to the sixth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-6-yl acetate can be achieved through several methods. One common approach involves the acetylation of quinolin-6-ol. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Quinolin-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form quinolin-6-yl carboxylic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The acetate group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Quinolin-6-yl carboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Quinolin-6-yl acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Quinoline derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. They are used in the study of enzyme inhibition and receptor binding.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of quinolin-6-yl acetate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds effective as antimicrobial or anticancer agents.

Comparison with Similar Compounds

Quinolin-6-yl acetate can be compared with other similar compounds, such as:

    Quinolin-2-yl acetate: Differing in the position of the acetate group, which can influence its reactivity and biological activity.

    Quinolin-4-yl acetate: Another positional isomer with distinct chemical properties and applications.

    Quinolin-8-yl acetate: Known for its unique electronic properties due to the position of the acetate group.

Uniqueness: this compound is unique due to its specific position of the acetate group, which can affect its chemical reactivity and interaction with biological targets

Properties

IUPAC Name

quinolin-6-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXCPQHXDLLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332683
Record name quinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24306-33-0
Record name quinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quinolin-6-ol (135 g, 0.93 mol) was dissolved in pyridine (500 mL) and cooled to 0° C. in an ice-bath under a flow of nitrogen. Acetyl chloride (79 mL, 1.16 mol) was added to the reaction mixture slowly. Then it was stirred at room temperature for 3 hours. The mixture was partitioned between ethyl acetate (400 mL) and saturated aqueous NaHCO3 (200 mL). The organic phase was separated and washed with brine (5*200 mL). The organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography to afford 120 g of acetic acid quinolin-6-yl ester as white solid (69% yield).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of quinolin-6-ol (4.5 g, 31.0 mmol) and pyridine (3.01 ml, 37.2 mmol) in DCM (50 ml) was added acetyl chloride (2.65 ml, 37.2 mmol) at 0° C. The mixture was then stirred at rt for 8 h. The reaction was quenched with saturated NaHCO3 and the mixture was extracted with DCM (30 ml) three times. The combined organic phase was washed with brine and dried over anhydrous MgSO4, filtered and concentrated to give the title compound (5.0 g, 68.9% yield), which was used directly in next step. LCMS (method B): [M+H]+=188, tR=1.64 min.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
68.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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